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molecular formula C6H10F2O3 B8531638 Ethyl 2,2-difluoro-4-hydroxybutanoate CAS No. 88128-46-5

Ethyl 2,2-difluoro-4-hydroxybutanoate

Cat. No. B8531638
M. Wt: 168.14 g/mol
InChI Key: UTLYELLVHGMANR-UHFFFAOYSA-N
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Patent
US04397847

Procedure details

To a solution of 311 mL of 1.6 M ethereal methyllithium (0.498 mol) of 0° was added dropwise 11.16 g (0.066 mol) of ethyl 2,2-difluoro-4-hydroxybutanoate in 150 mL of ether. The mixture was stirred at 0° C. for 1 hr and at 25° C. for 17 hr. The mixture was quenched by adding 14 mL of saturated brine at 0° C. The mixture was poured into saturated brine and the product was isolated with ether. The ether layers were dried over anhydrous magnesium sulfate, filtered, and evaporated to dryness. The residue was chromatographed on 0.06-0.20 mm of silica gel to give 4-methyl-3,3-difluoro-1,4-pentanediol. NMR (CDCl3) δ3.84 (triplet, 2, J=6 Hz), 2.75 (broad, OH), 2.22 (multiplet, 2), and 1.31 ppm (triplet, 6, J=1 Hz).
Quantity
311 mL
Type
reactant
Reaction Step One
Quantity
11.16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Li].[F:3][C:4]([F:13])([CH2:10][CH2:11][OH:12])C(OCC)=O.CC[O:16][CH2:17][CH3:18]>>[CH3:1][C:17]([OH:16])([CH3:18])[C:4]([F:13])([F:3])[CH2:10][CH2:11][OH:12]

Inputs

Step One
Name
Quantity
311 mL
Type
reactant
Smiles
C[Li]
Name
Quantity
11.16 g
Type
reactant
Smiles
FC(C(=O)OCC)(CCO)F
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hr and at 25° C. for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was quenched
ADDITION
Type
ADDITION
Details
by adding 14 mL of saturated brine at 0° C
ADDITION
Type
ADDITION
Details
The mixture was poured into saturated brine
CUSTOM
Type
CUSTOM
Details
the product was isolated with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on 0.06-0.20 mm of silica gel

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(C(CCO)(F)F)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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